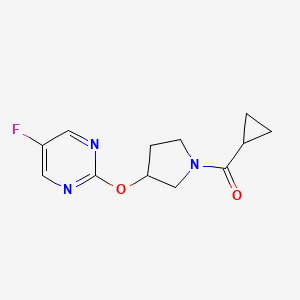

Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The presence of the cyclopropyl, pyrrolidine, and fluoropyrimidine groups contributes to its unique pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Step 1: : Synthesis of 5-fluoropyrimidin-2-ol

Reagents: : 5-Fluoropyrimidine, sodium hydroxide, water.

Conditions: : Reflux reaction, followed by neutralization and extraction.

Step 2: : Preparation of 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine

Reagents: : 5-Fluoropyrimidin-2-ol, pyrrolidine, potassium carbonate.

Conditions: : Room temperature, solvent-free conditions, stirring.

Step 3: : Formation of Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Reagents: : 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine, cyclopropylcarbonyl chloride, triethylamine.

Conditions: : Dry dichloromethane as solvent, low temperature (0-5°C), slow addition of reagents.

Industrial Production Methods

Industrial production typically involves the optimization of the above synthetic routes for scale-up, with particular attention to reaction yields, purity, and cost-effectiveness. This may include the use of automated reactors and continuous flow chemistry techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

Reduction: : Reduction can affect the carbonyl group, possibly reducing it to an alcohol.

Substitution: : The fluoropyrimidine moiety can participate in substitution reactions, altering the functional groups attached to it.

Common Reagents and Conditions

Oxidation: : Reagents like chromium trioxide, potassium permanganate.

Reduction: : Reagents like lithium aluminum hydride, sodium borohydride.

Substitution: : Halogenation agents, nucleophiles like amines or alcohols.

Major Products

Oxidation Products: : Oxidized derivatives with higher oxidation states.

Reduction Products: : Reduced derivatives, mainly alcohols.

Substitution Products: : Various substituted pyrrolidine or fluoropyrimidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

The compound is studied for its reactivity and potential as a building block for more complex molecules in organic synthesis.

Biology

Research into its interactions with biological macromolecules such as proteins and nucleic acids to understand its binding and activity profiles.

Medicine

Investigated for its potential as a pharmacological agent in treating various conditions, possibly including antiviral, anticancer, and anti-inflammatory activities.

Industry

Mecanismo De Acción

The compound’s mechanism of action typically involves interactions with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the fluoropyrimidine moiety are likely crucial in binding to these targets, altering their activity or function. These interactions can modulate various biological pathways, leading to the compound's observed effects.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopropyl(3-((2-pyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cyclopropyl(3-((5-fluoro-6-methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Uniqueness

Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to the specific substitution pattern on the pyrimidine ring and the presence of a cyclopropyl group. This unique structure can result in distinct pharmacokinetic and pharmacodynamic profiles, differentiating it from other similar compounds.

There you have it—your deep dive into this compound. Hope this fuels your curiosity!

Actividad Biológica

Cyclopropyl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Common Name : this compound

- CAS Number : 2034317-95-6

- Molecular Formula : C₁₂H₁₄FN₃O₂

- Molecular Weight : 251.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The compound is believed to inhibit key enzymes or receptors, which modulates various signaling pathways critical for cellular function and disease progression.

Target Pathways

- Mitochondrial TCA Cycle : The compound has been shown to target the mitochondrial tricarboxylic acid (TCA) cycle, a crucial pathway for energy metabolism.

- Cellular Signaling Pathways : It interacts with pathways that regulate apoptosis and cell proliferation, indicating potential applications in cancer therapy.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 0.85 | Induction of apoptosis via ROS generation |

| MCF7 (Breast) | 1.81 | Cell cycle arrest in G2/M phase |

| SKOV3 (Ovary) | 3.32 | Inhibition of tubulin polymerization |

The compound has shown significant anti-proliferative effects across multiple cancer types, including hormone-resistant prostate cancer and hepatocellular carcinoma .

Mechanistic Insights

The mechanism by which this compound induces apoptosis involves:

- Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways.

- Cell Cycle Arrest : The compound causes arrest at the G2/M phase, disrupting normal cell division and promoting cell death .

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

- Study on A549 Cells : Treatment with the compound resulted in significant morphological changes and increased apoptosis markers, confirming its potential as an anticancer agent.

- Combination Therapy : In combination with other chemotherapeutics, this compound has been shown to enhance overall efficacy and reduce resistance mechanisms in cancer cells .

Propiedades

IUPAC Name |

cyclopropyl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O2/c13-9-5-14-12(15-6-9)18-10-3-4-16(7-10)11(17)8-1-2-8/h5-6,8,10H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWUKCNTTSTXQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.